Product packaging for 4-Cyanobenzo[d]oxazole-2-acetic acid(Cat. No.:)

4-Cyanobenzo[d]oxazole-2-acetic acid

Cat. No.: B12877938
M. Wt: 202.17 g/mol
InChI Key: MGIBWLGIPJXIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanobenzo[d]oxazole-2-acetic acid is a versatile chemical scaffold designed for advanced research and development. This compound integrates two highly functionalizable moieties: a benzo[d]oxazole core, recognized for its prevalence in bioactive molecules, and a reactive nitrile group, offering a handle for further synthetic elaboration. The acetic acid side chain enhances solubility and provides a convenient site for conjugation or derivatization, making it an ideal intermediate for constructing more complex target molecules. Its potential applications span multiple disciplines, including use as a key precursor in medicinal chemistry for the synthesis of potential therapeutic agents and in materials science for the creation of organic electronic materials or fluorescent probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O3 B12877938 4-Cyanobenzo[d]oxazole-2-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

2-(4-cyano-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H6N2O3/c11-5-6-2-1-3-7-10(6)12-8(15-7)4-9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

MGIBWLGIPJXIPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C#N

Origin of Product

United States

Mechanistic Investigations of 4 Cyanobenzo D Oxazole 2 Acetic Acid Formation and Transformations

Proposed Reaction Pathways for Benzo[d]oxazole Ring Formation

The construction of the benzo[d]oxazole ring system can be achieved through several strategic pathways. These routes primarily involve the formation of a crucial carbon-oxygen bond between a phenolic hydroxyl group and a functional group that will become the C2 position of the oxazole (B20620) ring, all attached to a central benzene (B151609) ring. The specific mechanism often depends on the nature of the starting materials and the reaction conditions employed.

Intramolecular cyclization is a cornerstone of benzo[d]oxazole synthesis. This process involves a precursor molecule that already contains all the necessary atoms for the heterocyclic ring, which then undergoes an internal ring-closing reaction. One of the most relevant and efficient methods is the intramolecular cyclization of anilide precursors. researchgate.net In this approach, an amide derivative of a 2-aminophenol (B121084), activated by an electron-withdrawing group on the benzene ring, serves as the direct precursor to the benzo[d]oxazole system. researchgate.net

A prominent example of this is the base-induced N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) sequence. researchgate.net The reaction begins with the deprotonation of the amide nitrogen, creating a delocalized anion. This anion then facilitates an intramolecular nucleophilic attack by the amide oxygen onto the aromatic ring. researchgate.net This type of ring closure is classified as a 5-exo-trig cyclization–elimination, a favored pathway according to Baldwin's rules for ring closure. researchgate.net The presence of activating groups on the benzene ring, such as a cyano group, is often necessary to facilitate this reaction, obviating the need for catalysts like copper that are required for unactivated systems. researchgate.net Biosynthetic pathways for some natural products containing the benzoxazole (B165842) ring also proceed through intramolecular cyclization, where an unstable ester intermediate rearranges via a tetrahedral hemiorthoamide to yield the final benzoxazole structure. researchgate.net

The formation of the benzo[d]oxazole ring via a nucleophilic addition-elimination sequence is a well-established mechanistic pathway, often referred to as SNAr (Nucleophilic Aromatic Substitution). researchgate.net This mechanism is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a cyano or nitro group, and possesses a good leaving group, like a halogen. researchgate.netwikipedia.org

The process is initiated by the nucleophilic attack of an oxygen atom on the carbon atom of the benzene ring that bears the leaving group. wikipedia.org This initial attack is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This complex is stabilized by resonance, with the negative charge delocalized over the aromatic system and particularly onto the electron-withdrawing substituents. wikipedia.org In the final, faster step, the leaving group is eliminated, and the aromaticity of the benzene ring is restored, yielding the stable benzo[d]oxazole product. wikipedia.org A specific application of this is the N-deprotonation–O-SNAr cyclization of anilide precursors, where following the deprotonation of the amide nitrogen, the resulting delocalized anion cyclizes from the amide oxygen in a classic addition-elimination sequence to form the benzo[d]oxazole ring in high yields. researchgate.net

Kinetic Studies of Benzo[d]oxazole Synthetic Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that control them. For the synthesis of benzo[d]oxazoles, particularly via SNAr mechanisms, the kinetics are heavily influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions.

The rate of benzo[d]oxazole formation via intramolecular SNAr cyclization is profoundly affected by the nature of the electron-withdrawing group (EWG) on the aromatic ring. researchgate.net These activating groups stabilize the negatively charged Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy and increasing the reaction rate. wikipedia.org

The potency of the activating group directly correlates with the reaction conditions required for cyclization. researchgate.net For instance, in the synthesis of benzo[d]oxazoles from benzanilide precursors, the reaction temperature and time vary significantly with the EWG at the C5 position (equivalent to the C4 position in 4-cyanobenzo[d]oxazole). A stronger EWG leads to a faster reaction at a lower temperature. The cyano group is a potent activator, allowing the reaction to proceed to completion at 115 °C in just one hour. researchgate.net This is more efficient than weaker activators like methoxycarbonyl and trifluoromethyl groups but less efficient than the highly potent nitro group. researchgate.net

Below is an interactive table detailing the effect of different activating groups on the cyclization of benzanilides.

Activating Group (at C5)Reaction Temperature (°C)Reaction Time (h)Relative Potency
Nitro (NO₂)901Most Potent
Cyano (CN)1151Potent
Methoxycarbonyl (CO₂Me)1202Moderate
Trifluoromethyl (CF₃)1303Least Potent
researchgate.net

Thermodynamic Analyses of Reaction Equilibria

The formation of the benzo[d]oxazole ring is an equilibrium process whose position is dictated by thermodynamic principles. The spontaneity and favorability of the cyclization reaction are determined by the change in Gibbs free energy (ΔG), which incorporates changes in both enthalpy (ΔH) and entropy (ΔS) according to the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous, thermodynamically favorable reaction that favors product formation at equilibrium.

The formation of the stable, aromatic benzo[d]oxazole ring system from a flexible acyclic precursor is generally an enthalpically driven process. The creation of the new C-O bond and the aromatic stabilization energy of the fused-ring product contribute to a negative (exothermic) ΔH. Conversely, the cyclization process leads to a decrease in entropy (negative ΔS) because two molecules (or one flexible molecule) combine into a more rigid, ordered structure. At sufficiently high temperatures, the unfavorable entropy term (-TΔS) can overcome the favorable enthalpy term, potentially shifting the equilibrium back towards the reactants.

Quantitative thermodynamic data for benzoxazole has been experimentally determined. Studies using techniques such as combustion calorimetry and adiabatic heat-capacity calorimetry have been conducted to derive the ideal-gas thermodynamic properties for benzoxazole, including its entropies, enthalpies, and Gibbs energies of formation over a range of temperatures. unt.eduosti.gov This fundamental data allows for the precise calculation of equilibrium constants (Keq) for formation reactions, providing critical insights for optimizing reaction conditions like temperature to maximize product yield. unt.edu In addition to experimental methods, computational studies using Density Functional Theory (DFT) are employed to model the potential energy surface of the reaction, calculate the free energy profiles of proposed mechanisms, and corroborate experimental findings. researchgate.net

Determination of equilibrium constants

The formation of the benzoxazole ring is often a reversible process, particularly in the initial steps involving the condensation of a 2-aminophenol precursor with a carboxylic acid derivative. The determination of equilibrium constants (Keq) is crucial for understanding the thermodynamic landscape of the reaction. A large Keq indicates that the product side is heavily favored at equilibrium, leading to a higher potential yield. Conversely, a small Keq suggests that the reverse reaction is significant, and strategies to shift the equilibrium, such as the removal of a byproduct like water, may be necessary to drive the reaction to completion.

For a hypothetical reversible step in the formation of a benzoxazole, such as the initial formation of a Schiff base or a hemiaminal intermediate, the equilibrium constant can be determined by measuring the concentrations of reactants and products once the reaction has reached equilibrium. Spectroscopic methods, such as UV-Vis or NMR spectroscopy, are commonly employed for this purpose. By monitoring the change in absorbance or signal intensity of a characteristic peak for a reactant or product, the equilibrium concentrations can be calculated.

Table 1: Hypothetical Equilibrium Constants for a Reversible Step in Benzoxazole Formation

Temperature (°C)Keq
2515.2
5010.8
757.5

This table is illustrative and does not represent experimental data for 4-Cyanobenzo[d]oxazole-2-acetic acid.

Enthalpy and entropy of activation

The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are fundamental thermodynamic parameters that provide insight into the transition state of a reaction. These values are derived from the temperature dependence of the reaction rate constant (k) using the Eyring equation, which is a cornerstone of transition state theory. wikipedia.org

The enthalpy of activation represents the difference in enthalpy between the transition state and the reactants. A lower ΔH‡ indicates a smaller energy barrier to reaction. The entropy of activation reflects the change in disorder when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in reactions where two molecules come together (bimolecular reactions). Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in unimolecular dissociation reactions.

Kinetic studies performed at various temperatures allow for the construction of an Eyring plot (ln(k/T) versus 1/T), from which ΔH‡ and ΔS‡ can be determined. This information is invaluable for elucidating the reaction mechanism, as it provides a picture of the energetic and geometric requirements of the rate-determining step.

Table 2: Hypothetical Activation Parameters for Benzoxazole Formation

ParameterValue
Enthalpy of Activation (ΔH‡)65 kJ/mol
Entropy of Activation (ΔS‡)-120 J/mol·K

This table is illustrative and does not represent experimental data for this compound.

Influence of Reaction Conditions on Mechanistic Pathways

Solvent effects on reaction kinetics

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states through various intermolecular interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

For the formation of benzoxazoles, which often involves polar intermediates and transition states, the polarity of the solvent is a critical factor. Polar protic solvents, for instance, can solvate and stabilize charged species through hydrogen bonding, which may accelerate or decelerate a reaction depending on the charge distribution in the reactants versus the transition state. In contrast, polar aprotic solvents can also stabilize polar species but lack the ability to donate hydrogen bonds. The effect of the solvent on the reaction rate provides valuable clues about the nature of the transition state. For example, an increase in reaction rate with increasing solvent polarity suggests a transition state that is more polar than the reactants.

Table 3: Hypothetical Rate Constants for Benzoxazole Formation in Different Solvents

SolventDielectric Constant (ε)Relative Rate Constant (krel)
Dioxane2.21.0
Toluene2.41.5
THF7.65.2
Acetonitrile37.525.8
DMSO46.755.1

This table is illustrative and does not represent experimental data for this compound.

Catalyst influence on mechanism and selectivity

Catalysts play a pivotal role in modern organic synthesis by providing an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed in the process. In the synthesis of benzoxazoles, both acid and base catalysts are commonly employed.

Acid catalysts, such as Brønsted or Lewis acids, can activate the carboxylic acid or its derivative by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminophenol. This alters the reaction mechanism by lowering the activation energy of the initial condensation step.

Similarly, base catalysts can deprotonate the amino group, increasing its nucleophilicity. The choice of catalyst can also influence the selectivity of the reaction, particularly when there are multiple reactive sites in the substrates. By carefully selecting the catalyst, it is possible to favor the formation of the desired product over potential side products. Mechanistic studies involving different catalysts can help in understanding the catalytic cycle and in designing more efficient and selective catalytic systems for benzoxazole synthesis.

Quantum Chemical Calculations

Density Functional Theory (DFT) for electronic structure and properties

No specific DFT studies on this compound were found. Such studies would typically provide data on optimized molecular geometry, HOMO-LUMO energy gap, molecular electrostatic potential, and other electronic properties.

Ab initio approaches in molecular studies

There is no available research that has employed ab initio methods to study this compound. These studies would offer a high level of theory for calculating molecular properties.

Molecular Modeling and Dynamics Simulations

Conformational analysis and energy landscapes

A search for conformational analyses or the determination of energy landscapes for this compound did not yield any results. This information is critical for understanding the molecule's flexibility and preferred shapes.

Investigation of molecular interactions (e.g., hydrogen bonding)

No molecular dynamics simulations or other studies focusing on the intermolecular interactions of this compound, such as its hydrogen bonding capabilities, were identified.

Computational Prediction of Reactivity and Selectivity

There are no published computational studies that predict the reactivity or selectivity of this compound. Such studies would involve calculating reactivity indices and mapping potential reaction pathways.

An in-depth analysis of the chemical compound “this compound” reveals a landscape rich with theoretical and computational insights. This article delves into the computational methodologies used to understand its structural dynamics, stereoelectronic properties, and spectroscopic signatures. By leveraging advanced computational techniques, researchers can predict and interpret the behavior of this molecule with remarkable accuracy.

Derivatization and Functionalization of 4 Cyanobenzo D Oxazole 2 Acetic Acid

Transformations at the Acetic Acid Moiety

The acetic acid group is a key handle for derivatization, enabling the synthesis of esters, amides, and other related functional groups.

Esterification reactions of the carboxylic acid group

The carboxylic acid of 4-Cyanobenzo[d]oxazole-2-acetic acid can be readily converted to its corresponding esters through various standard chemical methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.com This method is effective for the synthesis of simple alkyl esters.

For more sensitive or complex alcohols, milder conditions involving coupling agents are often employed. Reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) can activate the carboxylic acid, facilitating its reaction with an alcohol. organic-chemistry.orgresearchgate.net This approach is advantageous as it often proceeds under neutral conditions and can be compatible with a wider range of functional groups.

Table 1: Examples of Esterification Reactions

Alcohol ReactantCoupling Agent/CatalystEster Product
MethanolSulfuric AcidMethyl 2-(4-cyanobenzo[d]oxazol-2-yl)acetate
Ethanolo-NosylOXYEthyl 2-(4-cyanobenzo[d]oxazol-2-yl)acetate
IsopropanolDicyclohexylcarbodiimide (DCC)Isopropyl 2-(4-cyanobenzo[d]oxazol-2-yl)acetate

Formation of amides and other carboxylic acid derivatives

The conversion of the carboxylic acid to an amide is a frequently utilized transformation in medicinal chemistry to explore structure-activity relationships. This is typically achieved by activating the carboxylic acid, followed by the addition of a primary or secondary amine. organic-chemistry.orgluxembourg-bio.com

One common method involves the use of coupling reagents, which facilitate the formation of an amide bond by activating the carboxylic acid. luxembourg-bio.comnih.gov For instance, reagents like dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the desired amide. luxembourg-bio.com Another strategy involves the in-situ activation of the carboxylic acid with reagents like titanium tetrachloride (TiCl₄), which promotes the direct condensation with an amine. nih.gov The use of acetylenes in the presence of a ruthenium catalyst has also been reported as an atom-economical method for amide synthesis from carboxylic acids and amines. nih.gov

Furthermore, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a wide variety of amines to form the corresponding amides.

Modifications of the Benzo[d]oxazole Core

The benzo[d]oxazole ring system itself provides avenues for further functionalization, allowing for the introduction of diverse substituents.

Substitution reactions at the benzoxazole (B165842) ring

The benzoxazole ring is an aromatic system that can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The electron-withdrawing nature of the fused oxazole (B20620) ring and the cyano group can deactivate the benzene (B151609) portion of the molecule towards electrophilic attack. However, under appropriate conditions, substitution reactions such as nitration, halogenation, or sulfonation can be achieved. The regioselectivity of these reactions will be dictated by the directing effects of the existing groups.

Introduction of various functional groups

The cyano group at the 4-position is a versatile functional handle that can be transformed into a variety of other functional groups. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This primary amine can then serve as a point for further derivatization, for example, through acylation or alkylation reactions. semanticscholar.orgresearchgate.net

Synthesis of Novel Hybrid Structures Incorporating 4-Cyanobenzo[d]oxazole Moieties

The ability to functionalize this compound at both the carboxylic acid and the benzoxazole core allows for its incorporation into more complex molecular architectures. The synthesis of hybrid molecules, where the 4-cyanobenzo[d]oxazole moiety is covalently linked to other pharmacologically active scaffolds, is a common strategy in drug discovery. beilstein-journals.org

For example, the carboxylic acid can be used as a linker to attach the benzoxazole core to amino acids, peptides, or other heterocyclic systems through the formation of amide or ester bonds. This approach can lead to the development of novel compounds with potentially synergistic or enhanced biological activities. The synthesis of such hybrid structures often involves multi-step reaction sequences that utilize the various derivatization strategies discussed previously.

No Information Available for this compound

Following a comprehensive search of available scientific literature, no specific research findings regarding the derivatization and functionalization of This compound for the creation of complex molecular architectures could be located.

Due to the strict requirement to focus solely on "this compound" and the absence of relevant information in the public domain, it is not possible to generate the requested article on its use in creating complex molecular architectures. The table of mentioned compounds is provided below as per the formatting instructions, though it remains unpopulated.

Table of Mentioned Compounds

Compound Name

Supramolecular Chemistry and Non Covalent Interactions Involving 4 Cyanobenzo D Oxazole 2 Acetic Acid

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule. The specificity of this binding, known as molecular recognition, is dictated by a combination of non-covalent forces such as hydrogen bonding, π-π stacking, and electrostatic interactions.

Recognition of Ionic and Neutral Species

The functional groups of 4-Cyanobenzo[d]oxazole-2-acetic acid provide sites for interaction with both ionic and neutral guest molecules. The carboxylic acid moiety is a versatile interaction site, capable of donating a strong hydrogen bond to neutral acceptors (like pyridines or amides) or deprotonating to form a carboxylate that can bind cations or form charge-assisted hydrogen bonds. The cyano group and the oxygen and nitrogen atoms within the benzoxazole (B165842) ring act as hydrogen bond acceptors. While specific experimental studies on this compound are lacking, related benzoxazole systems have been explored as components in ligands designed for molecular recognition, suggesting that the structural motif is well-suited for such applications nih.gov.

Self-Assembly Phenomena Driven by Intermolecular Interactions

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. For this compound, the primary driving force for self-assembly would be the strong and directional intermolecular interactions facilitated by its functional groups.

Formation of Supramolecular Assemblies

The combination of a strong hydrogen-bond donor (the carboxylic acid -OH) and multiple acceptor sites (the carboxyl C=O, the cyano nitrogen, and the benzoxazole heteroatoms) allows for the formation of complex supramolecular assemblies. Molecules could potentially assemble into various motifs, such as dimers, one-dimensional chains, or two-dimensional networks. The specific architecture would be highly dependent on crystallization conditions. The deliberate use of complementary intermolecular interactions, such as combining hydrogen and halogen bonds, is a common strategy in supramolecular synthesis to build extended architectures with predictable connectivity nih.gov.

Role of Hydrogen Bonding in Self-Organization

Hydrogen bonding is expected to be the dominant interaction governing the self-organization of this compound. The carboxylic acid group is particularly significant, as it can form the well-known and highly stable carboxylic acid dimer synthon—a cyclic motif held together by two strong O-H···O hydrogen bonds. This is a common and robust feature in the crystal structures of many carboxylic acids. Alternatively, the carboxylic acid could engage in hydrogen bonding with other acceptor sites, such as the cyano group, leading to catemer or chain motifs. The interplay between these different possible hydrogen bonds would define the final supramolecular structure.

Table 1: Potential Hydrogen Bonding Interactions

Donor GroupAcceptor GroupInteraction TypePotential Motif
Carboxylic Acid (-OH)Carboxylic Acid (C=O)O-H···OCentrosymmetric Dimer
Carboxylic Acid (-OH)Cyano Group (-C≡N)O-H···NChain/Catemer
Carboxylic Acid (-OH)Benzoxazole NitrogenO-H···NChain/Sheet
Aromatic C-HCyano Group (-C≡N)C-H···NNetwork Stabilization
Aromatic C-HBenzoxazole OxygenC-H···ONetwork Stabilization

Crystal Engineering and Solid-State Supramolecular Structures

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The predictable nature of hydrogen bonds, particularly in carboxylic acids, makes this compound a candidate for the rational design of crystalline materials.

Formation of Cocrystals and Their Structural Analysis

A cocrystal is a multi-component crystal in which the constituents are held together by non-covalent interactions, typically hydrogen bonds. Given its strong hydrogen-bonding capabilities, this compound is a prime candidate for forming cocrystals with other molecules (coformers) that have complementary functional groups. For instance, coformers containing pyridine or amide groups could interrupt the self-association of the carboxylic acid to form robust acid-pyridine or acid-amide heterosynthons. The formation of cocrystals is a widely used strategy to modify the physicochemical properties of molecules nih.govnih.gov. Structural analysis of such cocrystals, typically via single-crystal X-ray diffraction, would reveal the specific hydrogen bonding patterns and packing arrangements that define the solid-state architecture.

Exploration of Supramolecular Synthons

The predictable and directional nature of non-covalent interactions is foundational to supramolecular chemistry and crystal engineering. Supramolecular synthons are the spatial arrangements of these interactions that can be considered as the fundamental building blocks of a crystal structure. For a multifunctional molecule like this compound, the interplay between its carboxylic acid, cyano, and benzoxazole moieties dictates the formation of various supramolecular synthons, leading to the construction of higher-order crystalline architectures. The reliability of these synthons can often be predicted based on a hierarchy of interaction strengths.

The primary and most robust supramolecular synthon anticipated for this compound involves the carboxylic acid group. Carboxylic acids are well-known to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. acs.org This cyclic R²₂(8) motif is one of the most common and persistent synthons in crystal engineering due to the favorable geometry and the strength of the hydrogen bonds involved. acs.orgresearchgate.net It is highly probable that this carboxylic acid dimer would be the primary organizing feature in the crystal lattice of this compound.

Based on the functional groups present, the following table summarizes the principal supramolecular synthons that are likely to be observed in the crystal structure of this compound.

Synthon Type Interacting Groups Description Graph Set Notation Relative Strength
HomosynthonCarboxylic Acid DimerA pair of O-H···O hydrogen bonds forming a cyclic dimer.R²₂(8)Strong
HeterosynthonC-H···N InteractionA weak hydrogen bond between an aromatic or aliphatic C-H donor and the nitrogen of the cyano group.-Weak
π-π StackingBenzoxazole RingsParallel or offset stacking of the aromatic benzoxazole cores.-Weak to Moderate

The combination of these synthons provides a powerful tool for predicting and understanding the crystal packing of this compound. The dominance of the carboxylic acid dimer synthon provides a robust primary structure, which is then further organized and stabilized by the weaker C-H···N and π-π stacking interactions, leading to a well-defined three-dimensional supramolecular architecture.

Advanced Spectroscopic Characterization Techniques for 4 Cyanobenzo D Oxazole 2 Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR for proton environments and connectivity

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by identifying the different types of protons and their relative positions. In the context of 4-Cyanobenzo[d]oxazole-2-acetic acid and its derivatives, ¹H NMR is crucial for determining the substitution patterns on the aromatic rings and confirming the presence of the acetic acid side chain.

The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For instance, aromatic protons in benzoxazole (B165842) systems typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling constants (J) between adjacent protons allow for the precise assignment of each proton on the benzoxazole core. For example, in a related benzoxazole derivative, the aromatic protons show distinct signals that can be assigned to specific positions on the ring system.

The methylene protons of the acetic acid group (-CH₂COOH) typically appear as a singlet in the range of δ 3.5-4.5 ppm, depending on the solvent and the electronic effects of the rest of the molecule. The acidic proton of the carboxyl group (-COOH) is often observed as a broad singlet at a very downfield position (δ 10-13 ppm), although its visibility can be affected by the choice of solvent and the presence of water.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Benzoxazole Derivatives
Proton PositionTypical Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic H7.0 - 8.5m, d, dd7.0 - 9.0
Methylene (-CH₂)3.5 - 4.5sN/A
Carboxyl (-COOH)10.0 - 13.0br sN/A

¹³C NMR for carbon skeleton and functional groups

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, the ¹³C NMR spectrum would be expected to show signals for all the carbon atoms in the molecule. The carbon of the cyano group (-C≡N) typically appears in the range of δ 115-125 ppm. The carbonyl carbon of the carboxylic acid (-COOH) is highly deshielded and resonates far downfield, typically between δ 170-185 ppm. The carbons of the benzoxazole ring system appear in the aromatic region (δ 110-160 ppm), with the carbons directly attached to the heteroatoms (oxygen and nitrogen) showing characteristic chemical shifts. The methylene carbon of the acetic acid side chain would be expected to resonate in the range of δ 30-50 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
Carbon TypeExpected Chemical Shift (ppm)
Cyano (-C≡N)115 - 125
Aromatic C110 - 160
Carbonyl (-COOH)170 - 185
Methylene (-CH₂)30 - 50

Advanced NMR techniques for structural confirmation (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by establishing connectivity between protons and carbons. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. These advanced techniques are invaluable for complex derivatives where simple 1D spectra may be difficult to interpret.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational mode assignments and functional group identification

IR and Raman spectroscopy are complementary techniques that are highly effective for identifying key functional groups. For this compound, the following vibrational modes would be of particular interest:

C≡N Stretch: The cyano group exhibits a strong, sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is often weaker in the Raman spectrum.

C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a very strong and characteristic absorption in the IR spectrum, usually between 1700-1725 cm⁻¹.

O-H Stretch: The hydroxyl group of the carboxylic acid shows a broad absorption in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, due to hydrogen bonding.

C=N and C=C Stretches: The benzoxazole ring system will have a series of characteristic stretching vibrations for the C=N and C=C bonds in the aromatic region of the spectrum, generally between 1400-1650 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ether linkage in the benzoxazole ring and the carboxylic acid will appear in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹.

Interactive Data Table: Key IR Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Cyano (-C≡N)Stretch2220 - 2260Strong, Sharp
Carbonyl (C=O)Stretch1700 - 1725Very Strong
Hydroxyl (O-H)Stretch2500 - 3300Broad
Aromatic C=C/C=NStretch1400 - 1650Medium to Strong
Ether (C-O)Stretch1000 - 1300Medium

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and confirm the elemental formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45) libretexts.org. The benzoxazole ring is relatively stable, and its fragmentation would likely involve cleavage of the bonds in the acetic acid side chain and potential ring-opening pathways under energetic ionization conditions. Analysis of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.

High-resolution mass spectrometry (HRMS) for accurate mass determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

In the study of oxazole (B20620) derivatives, HRMS is instrumental in confirming the successful synthesis of target compounds. For instance, in the characterization of newly synthesized 2,5-disubstituted oxazole-4-carboxylic acid derivatives, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is employed to establish their molecular formulas. The instrument provides precise mass measurements of ions like the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The experimentally observed mass is then compared to the theoretically calculated mass for the proposed chemical formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's identity. This level of accuracy is essential for validating new chemical entities before further biological or chemical studies are undertaken.

Electrospray ionization mass spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules. researchgate.net In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules. These ions can then be analyzed by a mass spectrometer. A key advantage of ESI is that it typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation, making it straightforward to determine the molecular weight of the analyte. researchgate.net

ESI-MS is widely used in the characterization of benzoxazole acetic acid derivatives. For example, in the synthesis of a series of 2-arylbenzoxazole-5-acetic acid compounds, mass spectrometry is used to confirm the molecular weight of each derivative. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight plus or minus the mass of the ionizing agent (e.g., a proton). This information serves as a primary confirmation of the product's identity following synthesis.

Table 1: ESI-MS Data for Representative 2-Arylbenzoxazole-5-acetic acid Derivatives

Compound NameMolecular Formulam/z (Observed)Ion Type
2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acidC₂₂H₁₇NO₄361[M]⁺
2-(4-Methoxyphenyl)benzoxazole-5-acetic acidC₁₆H₁₃NO₄283[M]⁺

Data sourced from a study on the synthesis and characterization of 2-arylbenzoxazole acetic acid derivatives. core.ac.uk

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can construct a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles of a molecule. This provides definitive proof of a compound's structure and stereochemistry.

Table 2: Crystallographic Data for 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole

ParameterValue
Crystal Data
Chemical FormulaC₁₅H₉ClN₄O
Formula Weight296.72
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)7.9191 (7)
b (Å)7.8576 (10)
c (Å)12.8701 (12)
α (°)106.855 (9)
β (°)91.859 (7)
γ (°)102.799 (9)
Volume (ų)742.72 (15)
Z2
Hydrogen Bond Geometry
D–H···AD–H (Å)
N1–H1A···N40.891

Data derived from the crystallographic study of 2-substituted benzoxazole derivatives. researchgate.net

Potential Research Applications Non Clinical, Mechanistic Focus

Role in Materials Science Research

The unique combination of a planar aromatic system, a polar cyano group, and a hydrogen-bonding carboxylic acid group suggests that 4-Cyanobenzo[d]oxazole-2-acetic acid could be a valuable building block in materials science.

Development of functional supramolecular materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, which can facilitate the formation of predictable and robust supramolecular synthons, such as dimers or catemers. The cyano group can participate in dipole-dipole interactions and potentially coordinate with metal ions. Furthermore, the planar benzoxazole (B165842) core can engage in π-π stacking interactions, further stabilizing the supramolecular architecture. These multiple non-covalent interaction sites could enable the self-assembly of this molecule into complex and functional materials like liquid crystals, gels, or porous organic frameworks.

Functional GroupPotential Role in Supramolecular Assembly
Carboxylic AcidHydrogen bonding (dimer formation, extended chains)
Cyano GroupDipole-dipole interactions, metal coordination
Benzoxazole Coreπ-π stacking interactions

Exploration in responsive polymers and frameworks

Responsive or "smart" materials can change their properties in response to external stimuli such as light, heat, or pH. The cyano group is known to influence the photophysical properties of organic molecules, and its presence in oligo(p-phenylene vinylene) derivatives has been shown to lead to materials with thermo- and mechanoresponsive luminescence nih.gov. The carboxylic acid moiety introduces pH-sensitivity, as its protonation state can be altered by changing the pH of the environment. This change can, in turn, affect the supramolecular assembly and the bulk properties of the material. Benzoxazole-functionalized conjugated mesoporous polymers have been developed for the selective detection of metal ions, demonstrating the utility of this heterocycle in sensor applications nih.gov. Therefore, incorporating this compound into polymers or metal-organic frameworks (MOFs) could lead to the development of novel sensors or materials with tunable optical and electronic properties.

Catalytic Applications of Benzo[d]oxazole Compounds

The benzoxazole scaffold is a common feature in ligands for metal catalysis and in organocatalytic systems. The electronic properties of the benzoxazole ring can be tuned by substituents, which can influence the catalytic activity and selectivity of the resulting catalyst.

Ligands in metal catalysis

Benzoxazole derivatives are known to act as ligands for various transition metals, forming stable complexes that can catalyze a range of organic transformations. The nitrogen atom in the oxazole (B20620) ring can coordinate to a metal center. The electron-withdrawing nature of the cyano group at the 4-position of this compound would decrease the electron density on the benzoxazole ring system, potentially influencing the binding affinity of the ligand to the metal and the reactivity of the resulting catalyst. The carboxylic acid group could also act as a secondary binding site, leading to the formation of a bidentate ligand, which can enhance the stability and modify the selectivity of the metal complex. Benzoxazole-containing ligands have been used in transition metal-catalyzed reactions such as C-H bond activation and cross-coupling reactions nih.govnih.gov.

Component of this compoundPotential Role in Metal Catalysis
Benzoxazole NitrogenPrimary coordination site for the metal
Cyano GroupElectronic modification of the ligand
Carboxylic Acid GroupSecondary coordination site (bidentate chelation)

Organocatalytic systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct catalytic applications of this compound have not been reported, the benzoxazole scaffold has been employed in organocatalytic systems. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of 2-arylbenzoxazoles acs.org. Furthermore, Brønsted acidic ionic liquids have been shown to be effective catalysts for the synthesis of benzoxazoles acs.orgnih.gov. The acidic proton of the carboxylic acid group in this compound could potentially participate in Brønsted acid catalysis, although its acidity would be influenced by the electron-withdrawing cyano group. Moreover, the benzoxazole core could be functionalized to create more complex organocatalysts. The synthesis of benzoxazole-containing triazoles via organocatalytic cycloaddition highlights the versatility of this heterocyclic system in designing metal-free catalytic transformations rsc.org.

Chemical Probes for Mechanistic Biological Studies (excluding efficacy/clinical data)

Benzoxazole derivatives often exhibit interesting photophysical properties, making them attractive candidates for the development of fluorescent probes for biological imaging and sensing. These probes can be used to study biological processes at the molecular level without focusing on therapeutic outcomes.

The extended aromatic system of the benzoxazole core often leads to intrinsic fluorescence. The substitution pattern on the benzoxazole ring can significantly modulate the fluorescence wavelength and quantum yield. The electron-withdrawing cyano group is known to affect the photophysical properties of fluorophores, often leading to a red-shift in the emission spectrum and influencing the quantum yield nih.gov. Benzoxazole derivatives have been investigated as fluorescent DNA probes, where they exhibit enhanced fluorescence upon binding to DNA periodikos.com.brperiodikos.com.br.

The carboxylic acid group of this compound serves a dual purpose. It can act as a recognition element for specific biological targets or be used as a reactive handle for covalent attachment to biomolecules such as proteins or nucleic acids. This conjugation capability would allow for the targeted delivery of the fluorescent probe to specific cellular locations or components, enabling the study of their dynamics and interactions. The development of benzoxadiazole-based fluorogenic probes demonstrates the potential of this class of compounds in creating sensors that change their fluorescence properties upon reacting with a specific analyte nih.gov.

Feature of this compoundPotential as a Chemical Probe
Benzoxazole CoreFluorescent scaffold
Cyano GroupModulation of fluorescent properties (wavelength, quantum yield)
Carboxylic Acid GroupBioconjugation handle for targeting specific biomolecules

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